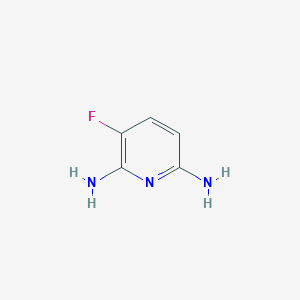

3-Fluoropyridine-2,6-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-fluoropyridine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FN3/c6-3-1-2-4(7)9-5(3)8/h1-2H,(H4,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBULQJBQFLESAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30698196 | |

| Record name | 3-Fluoropyridine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30698196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960138-28-7 | |

| Record name | 3-Fluoropyridine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30698196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 3-Fluoropyridine-2,6-diamine

Aimed at Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Fluoropyridine-2,6-diamine. The content is structured to deliver not just data, but also actionable insights and detailed methodologies, reflecting the practical needs of researchers in the field of drug discovery and development.

Strategic Overview: The Significance of this compound in Medicinal Chemistry

This compound is a key heterocyclic building block in modern medicinal chemistry. Its strategic importance stems from the unique interplay of its structural features: a pyridine core, a fluorine substituent, and two amino groups. The pyridine ring is a common scaffold in numerous approved drugs, offering a balance of metabolic stability and aqueous solubility. The introduction of a fluorine atom can profoundly influence a molecule's pharmacokinetic profile by modulating its lipophilicity, pKa, and metabolic stability, often leading to improved drug-like properties.[1][2] The two amino groups provide versatile handles for synthetic elaboration, allowing for the construction of diverse chemical libraries and the fine-tuning of interactions with biological targets.[2] A thorough understanding of the physicochemical properties of this compound is therefore a critical first step in harnessing its full potential for the design of novel therapeutics.

Fundamental Physicochemical Characteristics

A comprehensive physicochemical profile is the bedrock upon which successful drug development is built. This section details the known properties of this compound and provides robust protocols for their experimental determination.

Molecular Identity and Physical Properties

-

Chemical Name: this compound

-

Synonyms: 2,6-Diamino-3-fluoropyridine

-

CAS Number: 960138-28-7[2]

-

Molecular Formula: C₅H₆FN₃[2]

-

Molecular Weight: 127.12 g/mol [2]

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Physical State | Off-white to light brown crystalline powder | General observation for similar compounds |

| Melting Point | 135-139 °C | Commercially available data |

| Boiling Point | 270.2 ± 35.0 °C at 760 mmHg | [2] |

Experimental Insight: Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range suggests a highly pure compound, while a broad range can indicate the presence of impurities.[3]

Protocol: Capillary Melting Point Determination [3][4][5][6]

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into a dense column of 2-3 mm height.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Heating (Optional): For an unknown compound, rapidly heat the sample to get an approximate melting range. Allow the apparatus to cool before proceeding.

-

Slow Heating: Heat the sample at a rate of 1-2 °C per minute near the expected melting point.

-

Observation and Recording: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This is the melting range.

-

Purity Assessment: A narrow melting range (≤ 2 °C) is indicative of high purity.

Caption: Workflow for Melting Point Determination.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. For ionizable compounds like this compound, solubility is highly pH-dependent.

Table 2: Predicted and Expected Aqueous Solubility

| pH | Expected Solubility | Rationale |

| 1.2 (Stomach) | High | Protonation of basic amino and pyridine nitrogens to form soluble salts. |

| 6.8 (Intestine) | Moderate | Partial protonation. |

| 7.4 (Blood) | Lower | Predominantly neutral form, solubility governed by intrinsic properties. |

Experimental Insight: HPLC-Based Solubility Determination

High-Performance Liquid Chromatography (HPLC) is a precise and widely used method for determining the solubility of compounds in various aqueous buffers.[7][8][9][10][11]

Protocol: HPLC-Based Thermodynamic Solubility Assay [8][9][10]

-

Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., DMSO).

-

Sample Preparation: Add an excess of the solid compound to vials containing aqueous buffers of different pH values (e.g., 1.2, 6.8, 7.4).

-

Equilibration: Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24 hours to ensure equilibrium is reached.

-

Separation: Centrifuge the samples to pellet the undissolved solid.

-

Filtration: Carefully filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter.

-

Quantification: Analyze the concentration of the dissolved compound in the filtered supernatant by HPLC with UV detection, against a standard curve prepared from the stock solution.

Caption: Workflow for HPLC-Based Solubility Determination.

Ionization Constant (pKa)

The pKa values of a molecule dictate its charge state at a given pH, which in turn influences its solubility, permeability, and interactions with biological targets. As a basic compound, this compound is expected to have multiple pKa values corresponding to the protonation of its nitrogen atoms.

Experimental Insight: Potentiometric Titration for pKa Determination

Potentiometric titration is the gold standard for pKa determination, offering high accuracy and precision.[12][13][14][15][16]

Protocol: Potentiometric pKa Determination [12][13][14]

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in a solution of known ionic strength (e.g., 0.15 M KCl). A co-solvent such as methanol may be used for poorly soluble compounds, but the pKa will then need to be extrapolated to 0% co-solvent.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) while continuously monitoring the pH with a calibrated pH electrode.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value(s) can be determined from the half-equivalence point(s) of the titration curve.

Caption: Workflow for Potentiometric pKa Determination.

Lipophilicity (LogP and LogD)

Lipophilicity is a measure of a compound's affinity for a non-polar environment and is a key predictor of its ability to cross biological membranes. LogP refers to the partition coefficient of the neutral species, while LogD is the distribution coefficient at a specific pH, accounting for all ionic forms.

Experimental Insight: Shake-Flask Method for LogD Determination

The shake-flask method is the traditional and most reliable technique for determining LogP and LogD values.[17][18][19][20][21]

Protocol: Shake-Flask LogD Determination at pH 7.4 [17][20][21]

-

Phase Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS) at pH 7.4, and pre-saturate the PBS with n-octanol.

-

Partitioning: Dissolve a known amount of the compound in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning to reach equilibrium.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully sample both the aqueous and organic phases and determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.

-

Calculation: Calculate LogD using the formula: LogD = log₁₀([Compound]ₙ-ₒctanol / [Compound]ₐqueous).

Caption: Workflow for Shake-Flask LogD Determination.

Conclusion and Future Directions

This compound is a compound of significant interest with favorable predicted physicochemical properties for drug development. This guide has provided a framework for the experimental determination of its key characteristics. The generation of robust, high-quality data for melting point, solubility, pKa, and lipophilicity is essential for guiding synthetic efforts, interpreting structure-activity relationships, and ultimately, for the successful progression of drug candidates into clinical development. It is strongly recommended that these experimental protocols be followed to build a comprehensive and reliable physicochemical profile for this important molecule and its derivatives.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound [myskinrecipes.com]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. westlab.com [westlab.com]

- 5. studylib.net [studylib.net]

- 6. thinksrs.com [thinksrs.com]

- 7. researchgate.net [researchgate.net]

- 8. biorelevant.com [biorelevant.com]

- 9. pharmaguru.co [pharmaguru.co]

- 10. sciforum.net [sciforum.net]

- 11. cdn.chromspec.com [cdn.chromspec.com]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. scispace.com [scispace.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 20. LogP / LogD shake-flask method [protocols.io]

- 21. researchgate.net [researchgate.net]

Introduction: The Strategic Importance of 3-Fluoropyridine-2,6-diamine in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis of 3-Fluoropyridine-2,6-diamine

This compound is a critical heterocyclic building block in medicinal chemistry. Its structure is deceptively simple, yet it imparts a unique combination of properties to active pharmaceutical ingredients (APIs). The strategic placement of a fluorine atom on the pyridine ring can significantly enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity, thereby improving its overall pharmacokinetic and pharmacodynamic profile. The two amino groups at the 2- and 6-positions provide key hydrogen bonding donors, crucial for molecular recognition at biological targets. Consequently, this scaffold is integral to the development of advanced therapeutic agents, particularly as a key intermediate in the synthesis of kinase inhibitors for oncology.[1]

This guide, intended for researchers, chemists, and drug development professionals, provides a detailed exploration of the core synthetic pathways to this compound. We will move beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven insights into the causality behind experimental choices and validating the trustworthiness of each protocol.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached from two primary strategic directions, each with distinct advantages and challenges.

-

Pathway A: Convergent Double Amination. This robust pathway commences with a pre-fluorinated pyridine core, 2,6-dichloro-3-fluoropyridine, followed by a double nucleophilic aromatic substitution (SNAr) to install the two amino groups. This is often the preferred industrial route due to its high convergence and predictability.

-

Pathway B: Late-Stage Electrophilic Fluorination. This strategy begins with the commercially available 2,6-diaminopyridine and introduces the fluorine atom in a later step via direct C-H fluorination. While more atom-economical in principle, this pathway faces challenges in selectivity and requires careful control of reaction conditions.

The following sections will provide a deep dive into the mechanistic underpinnings and practical execution of these two core pathways.

Pathway A: Double Nucleophilic Aromatic Substitution (SNAr) of a Dihalogenated Precursor

This pathway is a classic example of leveraging the inherent reactivity of halopyridines. The electron-withdrawing nature of the ring nitrogen atom renders the carbon atoms at the 2- and 6-positions (α and γ to the nitrogen) highly electrophilic and thus susceptible to nucleophilic attack. This effect is the cornerstone of nucleophilic aromatic substitution (SNAr) on pyridine systems.[2][3]

Causality and Mechanistic Insight

The success of this pathway hinges on a hierarchy of reactivity. Chlorine atoms at the C2 and C6 positions are excellent leaving groups in SNAr reactions. Fluorine atoms at these positions are even more reactive.[2] However, a fluorine atom at the C3 position is significantly less reactive towards nucleophilic substitution. This differential reactivity allows for the selective displacement of the chlorine atoms while the desired C3-fluorine remains intact. The reaction proceeds through a Meisenheimer intermediate, a resonance-stabilized anionic complex, whose formation is the rate-determining step.[3]

The choice of an ammonia source and reaction conditions is critical. High-pressure ammonia in a suitable solvent is often used to drive the reaction to completion. The use of a copper catalyst can also facilitate the amination of aryl halides under milder conditions.[4]

Workflow Diagram: Pathway A

Caption: Logical workflow for the Double SNAr Pathway.

Detailed Experimental Protocol: Pathway A

Step 1: Synthesis of 2,6-Dichloro-3-fluoropyridine from 3-Amino-2,6-dichloropyridine

This precursor synthesis utilizes the Balz-Schiemann reaction, a reliable method for introducing fluorine into an aromatic ring via a diazonium salt.[5]

-

Diazotization: To a cooled (0-5 °C) solution of tetrafluoroboric acid (HBF₄, 48% in water), add 3-amino-2,6-dichloropyridine (1.0 eq) portion-wise, maintaining the internal temperature below 10 °C.

-

Stir the resulting suspension at 0-5 °C for 15 minutes.

-

Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, ensuring the temperature does not exceed 5 °C.

-

Stir the reaction mixture for an additional 1 hour at 0-5 °C to ensure complete formation of the diazonium tetrafluoroborate salt.

-

Fluorodediazoniation: Isolate the precipitated diazonium salt by filtration and wash with cold ether.

-

Carefully heat the dried salt under vacuum or in a high-boiling inert solvent (e.g., xylene) to induce thermal decomposition, which releases N₂ gas and forms the C-F bond.

-

Purification: The crude product is purified by distillation or column chromatography on silica gel to yield 2,6-dichloro-3-fluoropyridine.[5]

Step 2: Double Amination of 2,6-Dichloro-3-fluoropyridine

-

Reaction Setup: In a high-pressure autoclave, charge 2,6-dichloro-3-fluoropyridine (1.0 eq) and a suitable solvent such as 1,4-dioxane or N-methyl-2-pyrrolidone (NMP).

-

Seal the vessel and purge with nitrogen. Cool the vessel and introduce aqueous ammonia (28-30%, 10-20 eq) or condensed ammonia gas.

-

Reaction Execution: Heat the sealed reactor to 120-160 °C. The internal pressure will increase significantly. Maintain heating with vigorous stirring for 12-24 hours.

-

Work-up: After cooling the reactor to room temperature, carefully vent the excess ammonia.

-

Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: The crude this compound is purified by recrystallization or column chromatography to yield the final product.

Data Summary: Pathway A

| Parameter | Assessment |

| Overall Yield | Moderate to Good (typically 40-60% over two steps) |

| Scalability | Highly scalable; suitable for industrial production. |

| Key Advantages | Convergent, predictable, utilizes well-established reactions. Good regiochemical control. |

| Challenges | Requires handling of potentially hazardous reagents (HBF₄, diazonium salts) and high-pressure equipment. |

Pathway B: Direct Electrophilic Fluorination of 2,6-Diaminopyridine

This pathway is an attractive alternative that introduces the fluorine atom directly onto the readily available 2,6-diaminopyridine scaffold. The two amino groups are powerful activating, ortho-para directing groups, making the C3 and C5 positions electronically rich and susceptible to electrophilic attack.

Causality and Mechanistic Insight

The key to this pathway is the use of an electrophilic fluorinating agent, such as Selectfluor® (F-TEDA-BF₄).[6] These reagents contain a "positive" fluorine atom that can be attacked by an electron-rich aromatic ring. The mechanism involves the direct attack of the π-system of the diaminopyridine ring on the electrophilic fluorine of the reagent.[7]

The primary challenge is controlling the reaction's selectivity and preventing over-fluorination or side reactions. The strong activating nature of the amino groups can lead to multiple fluorination products or oxidation. The choice of solvent and reaction temperature is critical to modulate the reactivity and achieve the desired mono-fluorinated product. Acidic conditions are often employed to protonate the pyridine nitrogen, further activating the ring towards electrophilic substitution, though this can be complex with the basic amino groups present.

Workflow Diagram: Pathway B

References

- 1. CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine - Google Patents [patents.google.com]

- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 52208-50-1 | 2,6-Dichloro-3-fluoropyridine [fluoromart.com]

- 6. mdpi.com [mdpi.com]

- 7. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Starting Materials for the Synthesis of 3-Fluoropyridine-2,6-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoropyridine-2,6-diamine is a key building block in medicinal chemistry, finding application in the development of novel therapeutics. The strategic introduction of a fluorine atom and two amino groups onto the pyridine scaffold imparts unique electronic and binding properties, making it a sought-after intermediate in drug discovery. This technical guide provides a comprehensive overview of the primary and alternative starting materials for the synthesis of this compound. It delves into the mechanistic rationale behind the most prevalent synthetic strategies, offering detailed experimental protocols and highlighting key considerations for process optimization and safety. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this important heterocyclic compound.

Introduction: The Strategic Importance of this compound

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, owing to its ability to engage in hydrogen bonding and its overall metabolic stability. The introduction of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1] The 2,6-diaminopyridine motif provides multiple points for further functionalization and can act as a robust hydrogen bond donor and acceptor. The combination of these features in this compound makes it a highly valuable and versatile intermediate for the construction of complex molecular architectures with potential therapeutic applications.

The synthesis of this trifunctional pyridine derivative requires a carefully planned strategy to ensure regiochemical control and high yields. This guide will primarily focus on the most established and practical approach, which involves the initial construction of a suitably halogenated 3-fluoropyridine precursor, followed by the introduction of the amino groups.

The Principal Synthetic Pathway: A Two-Stage Approach

The most widely adopted and logical synthetic route to this compound commences with a pre-fluorinated and di-halogenated pyridine core. This strategy allows for precise control over the positioning of the substituents and leverages well-established synthetic transformations. The key starting material for this pathway is 2,6-dichloro-3-fluoropyridine .

The overall synthetic strategy can be visualized as a two-stage process:

Caption: Overview of the two-stage synthesis of this compound.

Stage 1: Synthesis of the Key Intermediate, 2,6-Dichloro-3-fluoropyridine

The cornerstone of this synthetic approach is the preparation of 2,6-dichloro-3-fluoropyridine. The most reliable and frequently cited method for its synthesis is the Balz-Schiemann reaction, starting from 3-amino-2,6-dichloropyridine.

3-Amino-2,6-dichloropyridine is a commercially available starting material. Its synthesis is typically achieved through the nitration of 2,6-dichloropyridine followed by reduction of the resulting nitro-intermediate.

The Balz-Schiemann reaction is a classic and dependable method for the introduction of a fluorine atom onto an aromatic ring.[2] The reaction proceeds via the diazotization of a primary aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.

Mechanism: The reaction is initiated by the formation of a diazonium salt from the reaction of the primary amine with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid). The diazonium salt is then treated with fluoroboric acid (HBF₄) to form the diazonium tetrafluoroborate. Gentle heating of this salt leads to the elimination of nitrogen gas and boron trifluoride, with the fluoride anion from the tetrafluoroborate acting as the nucleophile to displace the diazonium group and form the aryl fluoride.[3]

Caption: The Balz-Schiemann reaction for the synthesis of 2,6-dichloro-3-fluoropyridine.

Experimental Protocol: Synthesis of 2,6-Dichloro-3-fluoropyridine via Balz-Schiemann Reaction

-

Materials:

-

3-Amino-2,6-dichloropyridine

-

Hydrochloric acid (concentrated)

-

Sodium nitrite (NaNO₂)

-

Fluoroboric acid (HBF₄, typically 48-50% in water)

-

Ice

-

Suitable organic solvent for extraction (e.g., dichloromethane or diethyl ether)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

-

Procedure:

-

In a reaction vessel equipped with a stirrer and a thermometer, dissolve 3-amino-2,6-dichloropyridine in concentrated hydrochloric acid, cooled in an ice-water bath to maintain a temperature between 0 and 5 °C.

-

Slowly add a solution of sodium nitrite in water dropwise to the stirred mixture, ensuring the temperature does not exceed 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete diazotization.

-

To the resulting diazonium salt solution, slowly add cold fluoroboric acid. The diazonium tetrafluoroborate salt will precipitate.

-

Collect the precipitated salt by filtration and wash it with cold water, followed by a small amount of cold methanol and then diethyl ether.

-

Carefully dry the diazonium tetrafluoroborate salt. Caution: Diazonium salts can be explosive when dry and should be handled with appropriate safety precautions.

-

Gently heat the dry diazonium salt in a suitable apparatus. The salt will decompose, releasing nitrogen gas and boron trifluoride, to yield the crude 2,6-dichloro-3-fluoropyridine.

-

The crude product can be purified by distillation or recrystallization.

-

-

Expected Yield: The yield for this reaction can vary but is typically in the range of 50-70%.

Stage 2: Diamination of 2,6-Dichloro-3-fluoropyridine

With the key intermediate in hand, the next and final stage is the introduction of the two amino groups at the 2- and 6-positions. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction.

The pyridine ring is inherently electron-deficient, and this electron deficiency is further enhanced by the presence of the electronegative fluorine and chlorine atoms. This makes the carbon atoms at the 2- and 6-positions highly susceptible to attack by nucleophiles.[2] The SNAr reaction on halopyridines typically proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4]

Rationale for Regioselectivity: The positions ortho and para to the ring nitrogen (C2, C4, and C6) are the most activated towards nucleophilic attack. In 2,6-dichloro-3-fluoropyridine, both the C2 and C6 positions are activated. The incoming nucleophile (ammonia or an amine) will displace the chloride ions, which are good leaving groups. The fluorine at the 3-position, while electron-withdrawing, is a poorer leaving group compared to chlorine in nucleophilic aromatic substitution on five-membered rings and is generally not displaced under these conditions.

Caption: Mechanism of the double amination of 2,6-dichloro-3-fluoropyridine.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

2,6-Dichloro-3-fluoropyridine

-

Ammonia source (e.g., aqueous ammonia, ammonia in methanol, or liquid ammonia)

-

A suitable solvent (e.g., ethanol, methanol, or dioxane)

-

A sealed reaction vessel (e.g., a pressure vessel or a sealed tube) if using a volatile ammonia source.

-

-

Procedure:

-

In a pressure vessel, dissolve 2,6-dichloro-3-fluoropyridine in a suitable solvent such as ethanol.

-

Add an excess of the ammonia source (e.g., a concentrated solution of ammonia in methanol or aqueous ammonia).

-

Seal the vessel and heat the mixture to a temperature typically ranging from 100 to 150 °C. The reaction time can vary from several hours to overnight. Caution: This reaction should be carried out in a well-ventilated fume hood with appropriate pressure-rated equipment.

-

After the reaction is complete, cool the vessel to room temperature before carefully opening it.

-

Evaporate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture) or by column chromatography on silica gel.

-

-

Expected Yield: The yield for the diamination step is generally good, often exceeding 80%.

| Step | Starting Material | Product | Reagents | Typical Yield |

| 1 | 3-Amino-2,6-dichloropyridine | 2,6-Dichloro-3-fluoropyridine | NaNO₂, HBF₄ | 50-70% |

| 2 | 2,6-Dichloro-3-fluoropyridine | This compound | Ammonia | >80% |

Alternative Synthetic Strategies and Starting Materials

While the pathway described above is the most common, other strategies for the synthesis of this compound can be considered, although they may present greater challenges in terms of regioselectivity and availability of starting materials.

Direct Fluorination of 2,6-Diaminopyridine

The direct C-H fluorination of an existing 2,6-diaminopyridine scaffold is an attractive, atom-economical approach. However, achieving regioselectivity at the 3-position of the pyridine ring can be challenging. Electrophilic fluorinating agents would likely react with the more nucleophilic amino groups, and radical fluorination methods may lack the desired positional control.

Ring Construction from Acyclic Precursors

Another theoretical approach involves the construction of the this compound ring from acyclic, fluorinated starting materials. For instance, a patent describes the synthesis of pyridine-2,6-diamines from 3-hydroxy pentane 1,5-dinitrile.[5] A fluorinated analogue of this dinitrile could potentially be used in a similar cyclization reaction to generate the desired product. However, the synthesis of such a fluorinated acyclic precursor may be complex and this route is not well-documented in the literature for this specific target molecule.

Safety and Handling Considerations

-

Balz-Schiemann Reaction: Diazonium salts, especially when dry, are potentially explosive and should be handled with extreme care. The reaction should be carried out behind a safety shield, and the diazonium salt should not be scraped or subjected to shock. The thermal decomposition step should be performed with gentle and controlled heating.

-

Amination Reaction: The use of ammonia and heating in a sealed vessel requires a properly functioning pressure vessel and adherence to all safety protocols for high-pressure reactions. The reaction should be conducted in a well-ventilated fume hood.

-

General Precautions: Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed at all times.

Conclusion

The synthesis of this compound is most reliably and efficiently achieved through a two-stage process starting from 3-amino-2,6-dichloropyridine. The key steps involve a Balz-Schiemann reaction to introduce the fluorine atom, yielding the intermediate 2,6-dichloro-3-fluoropyridine, followed by a double nucleophilic aromatic substitution with ammonia to install the two amino groups. This well-established route offers excellent control over regiochemistry and generally provides good to high yields. While alternative strategies exist in principle, they are often hampered by challenges in selectivity or the availability of starting materials. This guide provides the fundamental knowledge and practical protocols necessary for the successful synthesis of this important medicinal chemistry building block.

References

- 1. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. researchgate.net [researchgate.net]

A Spectroscopic Guide to 3-Fluoropyridine-2,6-diamine: Predictive Analysis and Characterization Protocols

Abstract: This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic signature of 3-Fluoropyridine-2,6-diamine, a key heterocyclic building block for pharmaceutical and materials science research. In the absence of a complete, publicly available experimental dataset for this specific compound, this document leverages foundational spectroscopic principles and extensive data from analogous structures to construct a reliable, predictive spectroscopic profile. We present detailed methodologies and expected outcomes for Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F). This guide is intended to empower researchers, scientists, and drug development professionals to identify, characterize, and utilize this compound with confidence, providing both the theoretical underpinnings and practical protocols necessary for laboratory application.

Introduction: The Analytical Imperative

This compound is a substituted pyridine ring possessing a unique electronic profile. The two electron-donating amino groups at the C2 and C6 positions strongly activate the ring, while the electronegative fluorine atom at the C3 position serves as a key modulator of reactivity and physicochemical properties. This substitution pattern makes it a valuable intermediate in the synthesis of novel bioactive molecules and functional materials.

Accurate and unambiguous structural confirmation is the bedrock of chemical research and development. Spectroscopic techniques provide the essential "fingerprint" of a molecule. However, for novel or less-common compounds like this compound, a consolidated reference dataset is often unavailable. This guide bridges that gap by providing a robust, predictive analysis grounded in empirical data from structurally related compounds and first principles of chemical spectroscopy. The insights herein are designed to be a self-validating system, explaining the causality behind expected spectral features and providing researchers with the tools to confirm them experimentally.

Mass Spectrometry (MS): Elucidating Molecular Integrity and Fragmentation

Mass spectrometry is an indispensable tool for confirming the molecular weight and probing the structural stability of a compound. For a polar, nitrogen-containing molecule like this compound, Electrospray Ionization (ESI) is the method of choice due to its soft ionization nature, which typically preserves the molecular ion.

Predicted Mass Spectrum

The molecular formula of this compound is C₅H₆FN₃.

-

Molecular Weight (Average): 127.12 g/mol

-

Monoisotopic Mass: 127.05456 Da

In positive-ion mode ESI-MS, the primary species observed will be the protonated molecule, [M+H]⁺.

Table 1: Predicted ESI-MS Data for this compound

| Predicted Ion | Formula | Calculated m/z | Notes |

| [M+H]⁺ | [C₅H₇FN₃]⁺ | 128.0624 | The primary molecular ion peak expected in positive-ion ESI-MS. |

| Fragment 1 | [C₅H₄FN₂]⁺ | 111.0359 | Corresponds to the loss of ammonia (NH₃; 17.0265 Da) from the protonated molecular ion. |

| Fragment 2 | [C₄H₄N₃]⁺ | 94.0405 | Corresponds to the loss of a fluoromethylidyne radical (CF; 31.0035 Da), a common fragmentation pathway for fluorinated aromatics.[1] |

| Fragment 3 | [C₄H₄FN]⁺ | 85.0301 | Corresponds to the loss of cyanamide (CH₂N₂; 42.0218 Da), indicating ring fragmentation. |

The fragmentation cascade is initiated by the ionization of a lone pair of electrons, typically on a nitrogen atom. Subsequent cleavage is dictated by bond strengths and the stability of the resulting fragments. The pyridine ring's stability suggests that initial fragmentation will involve the substituent groups.[1][2][3]

Experimental Protocol: ESI-MS Analysis

This protocol outlines a standard procedure for obtaining a high-resolution mass spectrum.

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.[4]

-

Perform a serial dilution by taking 10 µL of the stock solution and diluting it with 990 µL of the solvent (typically methanol/water 1:1 with 0.1% formic acid to aid protonation) to achieve a final concentration of ~10 µg/mL.[4][5]

-

Ensure the final solution is clear and free of particulates. Filter if necessary.

-

-

Instrument Setup (Direct Infusion):

-

Set the mass spectrometer to positive ion ESI mode.

-

Calibrate the instrument using the manufacturer's recommended calibration solution.

-

Set the mass range to scan from m/z 50 to 500.

-

Typical source parameters: Capillary voltage ~3.5 kV, cone voltage ~20 V, desolvation gas flow ~600 L/hr, desolvation temperature ~350 °C. These must be optimized for the specific instrument.

-

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Acquire data for 1-2 minutes to obtain a stable signal and averaged spectrum.

-

Acquire a blank spectrum using only the solvent to identify background peaks.

-

Workflow for Mass Spectrometry Analysis

Caption: Workflow for ESI-MS analysis of this compound.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations. Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.[6][7]

Predicted IR Spectrum

The IR spectrum of this compound will be dominated by absorptions from the N-H bonds of the primary amines, the C-F bond, and vibrations from the aromatic ring.

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Predicted Intensity | Bond Vibration | Functional Group / Notes |

| 3450 - 3380 | Medium | N-H Asymmetric Stretch | Characteristic of a primary aromatic amine. Two distinct bands are expected for the N-H stretches.[8][9] |

| 3360 - 3300 | Medium | N-H Symmetric Stretch | The second of the two primary amine stretching bands.[8][10] |

| 3100 - 3000 | Weak - Medium | Aromatic C-H Stretch | Typical for C-H bonds on an aromatic ring. |

| 1650 - 1580 | Strong | N-H Bend (Scissoring) | A strong, characteristic absorption for primary amines.[9][11] |

| 1620 - 1550 | Medium - Strong | C=C & C=N Ring Stretch | Multiple bands are expected from the pyridine ring skeleton vibrations. |

| 1340 - 1250 | Strong | Aromatic C-N Stretch | Strong absorption due to the polarity of the C-N bond in an aromatic amine.[9] |

| 1280 - 1180 | Very Strong | C-F Stretch | The C-F stretch in fluoroaromatic compounds gives rise to a very strong and characteristic absorption band.[12][13] |

| 900 - 675 | Medium - Strong | Aromatic C-H Out-of-Plane Bend | The position of these bands can give information about the substitution pattern on the ring. |

Experimental Protocol: ATR-IR Spectroscopy

This protocol describes the acquisition of an IR spectrum using a standard ATR accessory.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty, clean crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.

-

Lower the press arm and apply consistent pressure to ensure good contact between the sample and the crystal surface.[6]

-

-

Data Acquisition:

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The standard data collection range is 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Cleanup:

-

Release the press arm and remove the bulk of the sample.

-

Clean the crystal surface thoroughly with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Workflow for Infrared Spectroscopy Analysis

Caption: Workflow for ATR-IR analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information about the structure of a molecule, including the connectivity of atoms and their electronic environment. A combination of ¹H, ¹³C, and ¹⁹F NMR will provide an unambiguous characterization of this compound.

Predicted ¹H NMR Spectrum

The molecule has two aromatic protons (at C4 and C5) and four amine protons. The amino groups are powerful electron-donating groups, which will shield the ring protons, shifting them upfield relative to pyridine itself. The fluorine atom is electron-withdrawing and will deshield adjacent nuclei.

-

Amine Protons (-NH₂): Expected to appear as a broad singlet around 4.5 - 5.5 ppm . The chemical shift can be highly variable depending on solvent, concentration, and temperature.

-

Aromatic Protons (H4, H5):

-

H5: This proton is ortho to an amino group and meta to the fluorine. It is expected to appear further upfield. Predicted shift: ~6.0 - 6.4 ppm . It will be a doublet of doublets, coupled to H4 (³J_HH ≈ 8-9 Hz) and the fluorine (³J_HF ≈ 6-8 Hz).

-

H4: This proton is between the fluorine and an amino group. It is expected to be further downfield. Predicted shift: ~7.0 - 7.4 ppm . It will also be a doublet of doublets, coupled to H5 (³J_HH ≈ 8-9 Hz) and the fluorine (⁴J_HF ≈ 2-4 Hz).

-

Predicted ¹³C NMR Spectrum

The spectrum will show five distinct signals for the pyridine ring carbons. The chemical shifts are heavily influenced by the substituents. The most prominent feature will be the large splitting of carbon signals due to coupling with the ¹⁹F nucleus.

-

C3 (bearing F): Expected to be significantly deshielded by the directly attached fluorine and appear around 150 - 160 ppm . It will exhibit a very large one-bond C-F coupling constant (¹J_CF ≈ 220-250 Hz ), appearing as a large doublet.[14][15]

-

C2 & C6 (bearing NH₂): These carbons are shielded by the nitrogen but deshielded by being adjacent to the ring nitrogen. C2 will also be influenced by the adjacent fluorine. Predicted shifts: ~145 - 155 ppm . C2 will show a two-bond coupling to fluorine (²J_CF ≈ 15-25 Hz ). C6 will show a four-bond coupling (⁴J_CF ≈ 1-3 Hz ).

-

C4: This carbon is deshielded by the ring nitrogen and the fluorine atom. Predicted shift: ~125 - 135 ppm . It will show a two-bond coupling to fluorine (²J_CF ≈ 20-30 Hz ).

-

C5: This carbon is strongly shielded by two ortho/para amino groups. Predicted shift: ~95 - 105 ppm . It will show a three-bond coupling to fluorine (³J_CF ≈ 2-5 Hz ).

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive to the local electronic environment.

-

Chemical Shift: For a fluorine on a pyridine ring, the chemical shift is expected in the range of -120 to -140 ppm (relative to CFCl₃).[16][17]

-

Multiplicity: The ¹⁹F signal will be coupled to the neighboring protons. It will be split by H5 (³J_FH ≈ 6-8 Hz) and H4 (⁴J_FH ≈ 2-4 Hz). This will likely result in a doublet of doublets.

Table 3: Summary of Predicted NMR Data for this compound (in DMSO-d₆)

| Nucleus | Position | Predicted Shift (ppm) | Multiplicity | Coupling Constant(s) (Hz) |

| ¹H | H4 | 7.0 - 7.4 | dd | ³J_HH ≈ 8-9; ⁴J_HF ≈ 2-4 |

| H5 | 6.0 - 6.4 | dd | ³J_HH ≈ 8-9; ³J_HF ≈ 6-8 | |

| -NH₂ | 4.5 - 5.5 | br s | - | |

| ¹³C | C2 | 145 - 155 | d | ²J_CF ≈ 15-25 |

| C3 | 150 - 160 | d | ¹J_CF ≈ 220-250 | |

| C4 | 125 - 135 | d | ²J_CF ≈ 20-30 | |

| C5 | 95 - 105 | d | ³J_CF ≈ 2-5 | |

| C6 | 145 - 155 | d | ⁴J_CF ≈ 1-3 | |

| ¹⁹F | F3 | -120 to -140 | dd | ³J_FH ≈ 6-8; ⁴J_FH ≈ 2-4 |

dd = doublet of doublets, br s = broad singlet, d = doublet

Experimental Protocol: 1D NMR Acquisition

This protocol outlines a standard procedure for acquiring ¹H, ¹³C, and ¹⁹F spectra.

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved and the solution is homogeneous.

-

-

Instrument Setup:

-

¹H NMR Acquisition:

-

Set acquisition parameters: spectral width ~12 ppm, acquisition time ~2-3 s, relaxation delay (d1) ~2 s.

-

Acquire 8-16 scans for a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or TMS.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C channel.

-

Use a standard proton-decoupled pulse program.

-

Set acquisition parameters: spectral width ~220 ppm, relaxation delay (d1) ~2 s.

-

Acquire a sufficient number of scans (e.g., 1024 or more) as ¹³C is much less sensitive than ¹H.

-

Process and reference the spectrum.

-

-

¹⁹F NMR Acquisition:

-

Switch the probe to the ¹⁹F channel.

-

A standard one-pulse experiment is typically sufficient. Proton decoupling may be used to simplify the spectrum if desired, though the proton-coupled spectrum provides valuable coupling information.

-

Set acquisition parameters: spectral width ~200 ppm, centered around the expected chemical shift.

-

Acquire 16-64 scans.

-

Process the spectrum. Referencing is typically done externally using a known standard.

-

Workflow for NMR Spectroscopy Analysis

References

- 1. benchchem.com [benchchem.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 7. mt.com [mt.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 17. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 19. Optimizing 1D 1H-NMR profiling of plant samples for high throughput analysis: extract preparation, standardization, automation and spectra processing - PMC [pmc.ncbi.nlm.nih.gov]

Fluorinated Diamino Pyridines: A Privileged Scaffold in Modern Drug Discovery

An in-depth technical guide by a Senior Application Scientist.

Executive Summary

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. When combined with the versatile diamino pyridine scaffold, a structure of significant therapeutic relevance, the resulting fluorinated diamino pyridines emerge as a "privileged scaffold." This guide provides an in-depth exploration of the synthesis, applications, and future potential of this chemical class. We will dissect the synergistic interplay between the fluorine atom(s) and the diamino pyridine core, examining how this combination has led to the development of potent and selective therapeutic agents, from kinase inhibitors in oncology to antiviral and anti-inflammatory drugs. Through detailed case studies, experimental protocols, and structure-activity relationship (SAR) analyses, this document serves as a technical resource for researchers, scientists, and drug development professionals aiming to leverage the unique advantages of fluorinated diamino pyridines in their own research endeavors.

Introduction: The Synergy of Fluorine and the Diamino Pyridine Core

The diamino pyridine skeleton is a bioisostere of purines and other nitrogen-containing heterocycles, making it an excellent starting point for designing molecules that can interact with a wide array of biological targets. The two amino groups provide crucial hydrogen bond donor and acceptor capabilities, allowing for high-affinity interactions with protein active sites.

The introduction of fluorine, the most electronegative element, imparts a range of beneficial properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~110 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes. This often leads to an increased half-life and improved bioavailability of drug candidates.

-

Modulation of pKa: Fluorine's strong electron-withdrawing nature can significantly lower the pKa of nearby basic nitrogen atoms, such as those in the pyridine ring. This fine-tuning of basicity is critical for controlling a molecule's ionization state at physiological pH, which in turn affects its solubility, cell permeability, and target engagement.

-

Enhanced Binding Affinity: Fluorine can engage in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets. It can also alter the conformation of a molecule, pre-organizing it for a more favorable binding pose.

The combination of these features in fluorinated diamino pyridines creates a scaffold that is both biologically active and possesses "drug-like" properties, explaining its prevalence in numerous successful drug discovery programs.

Medicinal Chemistry Applications: Case Studies

The versatility of the fluorinated diamino pyridine scaffold is best illustrated through its successful application in targeting diverse protein families.

Kinases are a major class of drug targets in oncology due to their central role in cell signaling and proliferation. The diamino pyridine core is particularly effective at mimicking the hinge-binding motif of ATP, the natural substrate for kinases.

Case Study: Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a key component of the B-cell receptor signaling pathway, making it a critical target for various B-cell malignancies and autoimmune diseases. Several potent BTK inhibitors feature a fluorinated diamino pyridine core. For instance, the compound referenced in a study on novel BTK inhibitors for B-cell lymphoma demonstrates how this scaffold can be used to achieve high potency and selectivity. The diamino pyridine portion often forms crucial hydrogen bonds with the hinge region of the kinase, while the fluorinated substituents can provide additional interactions and improve metabolic stability.

Structure-Activity Relationship (SAR) Insights

The following table summarizes typical SAR data for a series of hypothetical fluorinated diamino pyridine-based kinase inhibitors, illustrating the impact of fluorine substitution on potency.

| Compound | Substitution Pattern | Target Kinase IC50 (nM) |

| 1a | Non-fluorinated | 150 |

| 1b | 5-fluoro | 25 |

| 1c | 3,5-difluoro | 5 |

Data is illustrative and based on general principles observed in kinase inhibitor development.

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs used to treat HIV infection. They bind to an allosteric site on the reverse transcriptase enzyme, inhibiting its function.

Case Study: Rilpivirine

Rilpivirine is an FDA-approved NNRTI for the treatment of HIV-1. It contains a diaminopyrimidine core, which is structurally related to diamino pyridine. While not a pyridine itself, the principles are transferable. The cyanovinyl and pyrimidine groups grant it a flexible, "butterfly-like" conformation that allows it to adapt to mutations in the NNRTI binding pocket, a common mechanism of drug resistance. The electronic properties of the nitrogen-rich core are crucial for its activity.

G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins involved in a vast array of physiological processes.

Case Study: Mavorixafor (AMD11070)

Mavorixafor is a CXCR4 antagonist that has been investigated for its potential in cancer therapy and stem cell mobilization. The CXCR4 receptor is implicated in tumor metastasis and HIV entry into cells. Mavorixafor features a fluorinated pyridine ring linked to a diaminocyclohexane moiety. The positively charged amino group forms a key salt bridge with an aspartate residue in the CXCR4 binding pocket, while the fluorinated pyridine provides additional interactions and favorable physicochemical properties.

Synthetic Strategies & Experimental Protocols

The synthesis of fluorinated diamino pyridines typically involves the introduction of fluorine at an early stage, followed by the installation of the amino groups. A common approach is to start with a commercially available fluorinated pyridine derivative and then perform nucleophilic aromatic substitution (SNAr) reactions.

The diagram below illustrates a generalized synthetic workflow.

Caption: Generalized workflow for the synthesis of fluorinated diamino pyridines.

This protocol is a representative example and should be adapted and optimized for specific substrates.

1. Reaction Setup:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2,4-dichloro-5-fluoropyridine (1.0 eq), the desired aryl amine (R1-NH2, 1.1 eq), and a suitable solvent such as 2-propanol or dioxane.

-

Add a base, such as diisopropylethylamine (DIPEA, 2.0 eq).

2. First SNAr Reaction:

-

Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting dichloropyridine is consumed (typically 4-12 hours).

-

Cool the reaction to room temperature.

3. Isolation of Intermediate (Optional, may proceed in one pot):

-

Concentrate the mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the mono-substituted intermediate, 2-chloro-5-fluoro-N-arylpyridin-4-amine.

4. Second SNAr Reaction:

-

To the intermediate (or the crude reaction mixture from step 2), add the second alkyl amine (R2-NH2, 1.5 eq).

-

For less reactive amines or chloro intermediates, a palladium catalyst (e.g., Pd2(dba)3) and a ligand (e.g., Xantphos) may be required (Buchwald-Hartwig amination).

-

Heat the mixture to 100-120 °C and monitor for completion.

5. Workup and Purification:

-

Cool the reaction mixture and dilute with ethyl acetate.

-

Wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the final fluorinated diamino pyridine.

6. Characterization:

-

Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Future Outlook and Emerging Trends

The development of novel fluorinated diamino pyridines continues to be a vibrant area of research. Emerging trends include:

-

Targeting New Protein Classes: Exploration of this scaffold against other targets, such as epigenetic modulators and proteases.

-

Multifunctional Ligands: Designing single molecules that can hit multiple targets simultaneously, a potential strategy for complex diseases like cancer.

-

Advanced Synthetic Methods: The use of late-stage fluorination and C-H activation techniques to access novel analogs more efficiently.

The proven track record and versatile nature of the fluorinated diamino pyridine scaffold ensure its continued importance in the toolbox of medicinal chemists for the foreseeable future.

reactivity of the amino groups in 3-Fluoropyridine-2,6-diamine

An In-Depth Technical Guide to the Reactivity of Amino Groups in 3-Fluoropyridine-2,6-diamine

Abstract

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug development. The strategic placement of a fluorine atom adjacent to one of two amino groups on a pyridine scaffold introduces profound and nuanced effects on their respective reactivities. This technical guide provides an in-depth analysis of the electronic and steric factors governing the chemical behavior of the C2- and C6-amino groups. We will explore the underlying principles of regioselectivity in key synthetic transformations, including acylation, diazotization, and palladium-catalyzed cross-coupling reactions. This document serves as a comprehensive resource for researchers and professionals, offering not only theoretical grounding but also field-proven experimental protocols to effectively leverage this versatile scaffold in complex molecule synthesis.

Introduction: The Strategic Value of Fluorinated Diaminopyridines

The incorporation of fluorine into drug candidates can significantly enhance critical properties such as metabolic stability, binding affinity, and lipophilicity. Similarly, the 2,6-diaminopyridine motif is a privileged scaffold, known for its ability to form robust hydrogen bonding networks and act as a versatile ligand. The combination of these features in this compound ( 1 ) presents a unique synthetic platform. However, the presence of two distinct amino groups, differentially influenced by the pyridine nitrogen and the C3-fluoro substituent, necessitates a thorough understanding of their relative reactivity to achieve predictable and selective chemical modifications. This guide will dissect these influences to provide a predictive framework for its synthetic manipulation.

Electronic Landscape and Nucleophilicity

The reactivity of the two amino groups in 1 is dictated by a delicate interplay of inductive and resonance effects.

-

Inductive Effects (-I): Both the pyridine ring nitrogen and the highly electronegative fluorine atom exert strong electron-withdrawing inductive effects. The fluorine atom at the C3 position significantly reduces the electron density of the adjacent C2-amino group. The pyridine nitrogen withdraws electron density from both α-positions (C2 and C6).

-

Resonance Effects (+R): The lone pair of electrons on each amino group can be delocalized into the pyridine ring, increasing the electron density of the ring and exhibiting a +R effect. This effect tends to increase the nucleophilicity of the amino groups.

The critical distinction arises from the proximity of the substituents. The C2-amino group is strongly deactivated by the potent inductive pull of the adjacent fluorine atom. In contrast, the C6-amino group is primarily influenced by the pyridine nitrogen, with the inductive effect of the fluorine being attenuated by distance. Consequently, the C6-amino group possesses a higher electron density and is therefore significantly more nucleophilic and basic than the C2-amino group.

This differential reactivity is the cornerstone of achieving regioselective functionalization of the molecule.

Figure 1: Diagram illustrating the competing electronic effects on this compound.

Regioselective Acylation

Acylation is a fundamental transformation for converting amines into amides, often modulating the biological activity or providing a handle for further functionalization. Given the electronic disparity between the two amino groups, acylation of 1 proceeds with high regioselectivity at the C6-position.

Causality of Experimental Choices:

-

Reagent Stoichiometry: Using approximately one equivalent of the acylating agent (e.g., acyl chloride or anhydride) is critical to favor mono-acylation over di-acylation.

-

Base: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to scavenge the HCl generated during the reaction without competing with the amino group as a nucleophile.

-

Solvent: An inert aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) is chosen to ensure solubility of the reactants and prevent participation in the reaction.

-

Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion. This helps to minimize side reactions.

Experimental Protocol: Regioselective Mono-N-acylation

Figure 2: General workflow for the regioselective mono-acylation of this compound.

Step-by-Step Methodology:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

-

Base Addition: Add triethylamine (1.2 eq) to the solution and stir.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Acylating Agent Addition: Dissolve the desired acyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it dropwise to the cooled solution over 15 minutes.

-

Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to proceed at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction and Drying: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-(6-amino-5-fluoropyridin-2-yl)amide.

Diazotization and Subsequent Transformations

Diazotization of primary aromatic amines is a powerful method for introducing a wide range of functionalities by converting the amino group into a versatile diazonium salt intermediate. This intermediate can then undergo various reactions, such as the Sandmeyer (to install halides or cyanide) or Schiemann (to install fluorine) reactions.

Due to the severe deactivation of the C2-amino group, diazotization can be selectively performed on the more nucleophilic C6-amino group.

Causality of Experimental Choices:

-

Acidic Medium: The reaction is run in a strong acidic medium (e.g., HCl, HBF₄) to generate nitrous acid (HNO₂) in situ from sodium nitrite (NaNO₂) and to protonate the amino group, making it soluble.

-

Low Temperature: Diazonium salts are notoriously unstable and can be explosive. Maintaining a temperature between 0 and 5 °C is absolutely critical for safety and to prevent premature decomposition of the diazonium intermediate to the corresponding pyridinol.

-

Reagent: Sodium nitrite is the standard reagent for generating the nitrosating agent, nitrosonium ion (NO⁺), in the acidic medium.

Experimental Protocol: Regioselective Diazotization and Sandmeyer Reaction (Exemplified by Chlorination)

Step-by-Step Methodology:

Part A: Diazonium Salt Formation

-

Setup: Suspend this compound (1.0 eq) in a solution of concentrated hydrochloric acid and water at 0-5 °C.

-

Nitrite Addition: Prepare a solution of sodium nitrite (1.1 eq) in cold water. Add this solution dropwise to the amine suspension, ensuring the temperature does not exceed 5 °C.

-

Stirring: Stir the resulting mixture at 0-5 °C for 30-60 minutes. The formation of the diazonium salt solution is now complete. Caution: Do not isolate the diazonium salt.

Part B: Sandmeyer Reaction

-

Catalyst Preparation: In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 eq) in concentrated hydrochloric acid. Cool this solution to 0-5 °C.

-

Addition: Slowly and carefully add the cold diazonium salt solution from Part A to the cold CuCl solution. Vigorous evolution of N₂ gas will be observed.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) until gas evolution ceases.

-

Workup: Cool the reaction mixture, neutralize with a base (e.g., NaOH or Na₂CO₃), and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash, dry, and concentrate the organic extracts. Purify the resulting 2-chloro-3-fluoropyridin-6-amine by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form C-N bonds. The Buchwald-Hartwig amination allows for the coupling of an amine with an aryl halide. While this compound itself would typically be used as the nucleophilic component, its derivatives, such as the product from the Sandmeyer reaction (2-chloro-3-fluoropyridin-6-amine), can serve as the electrophilic partner.

Alternatively, and more directly, one of the amino groups on the starting diamine can act as a nucleophile to couple with an aryl halide. Again, the C6-amino group is expected to be the reactive partner due to its higher nucleophilicity.

Conceptual Workflow: Regioselective Buchwald-Hartwig Amination

Figure 3: Conceptual workflow for a regioselective Buchwald-Hartwig amination.

Key Considerations for Protocol Development:

-

Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligand (e.g., XPhos, RuPhos, BrettPhos) is critical and often requires screening for optimal results.

-

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required.

-

Solvent: Anhydrous and deoxygenated aprotic solvents like toluene, dioxane, or THF are necessary to prevent catalyst deactivation.

Summary of Reactivity

The synthetic utility of this compound is governed by the predictable regioselectivity of its amino groups. This selectivity can be summarized as follows:

| Position | Key Electronic Influences | Relative Nucleophilicity | Preferred Reaction Site For |

| C6-NH₂ | -I from Pyridine N | High | Mono-acylation, Mono-alkylation, Diazotization, C-N Coupling |

| C2-NH₂ | -I from Pyridine N, Strong -I from adjacent F | Low | Generally unreactive under mono-functionalization conditions |

Conclusion

This compound is a valuable building block whose reactivity is dominated by the deactivating influence of the C3-fluorine substituent on the adjacent C2-amino group. This electronic differentiation allows for highly regioselective functionalization at the more nucleophilic C6-amino group. By carefully controlling stoichiometry and reaction conditions, chemists can selectively perform acylations, diazotizations, and cross-coupling reactions, unlocking a wide array of synthetic possibilities. The protocols and principles outlined in this guide provide a robust framework for drug development professionals and researchers to confidently and effectively utilize this important heterocyclic intermediate.

The Fluorine Effect: A Paradigm Shift in Pyridine Ring Reactivity and Drug Design

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into the pyridine scaffold represents one of the most powerful tactics in modern medicinal chemistry. This guide provides an in-depth analysis of the profound electronic effects fluorine exerts on the pyridine ring, fundamentally altering its reactivity and physicochemical properties. We will dissect the dichotomy of fluorine's strong inductive electron withdrawal and its countervailing mesomeric donation, explaining the causal relationships that govern its influence on nucleophilic and electrophilic aromatic substitution reactions. Furthermore, this guide quantifies the impact of fluorination on pyridine basicity (pKa), provides validated experimental protocols for key transformations, and contextualizes these principles within the landscape of contemporary drug development.

The Dual Nature of Fluorine: Deconstructing the Electronic Effects

The reactivity of any aromatic system is dictated by its electron density. The pyridine ring, with its electronegative nitrogen atom, is inherently electron-deficient compared to benzene, a property that favors nucleophilic attack and disfavors electrophilic attack.[1] The introduction of a fluorine atom—the most electronegative element—dramatically amplifies this electron deficiency through a powerful inductive effect (-I).

-

Inductive Effect (-I): Fluorine strongly pulls electron density from the ring through the sigma bond framework. This effect is distance-dependent and significantly reduces the electron density at all ring positions, particularly the carbon to which it is attached and the adjacent ortho positions.[2]

-

Mesomeric Effect (+M): Conversely, the lone pairs on the fluorine atom can be donated into the aromatic π-system.[2][3] This resonance donation pushes electron density back into the ring, primarily at the ortho and para positions relative to the fluorine atom.

Crucially, for fluorine, the inductive withdrawal (-I) is overwhelmingly dominant over the weaker mesomeric donation (+M).[3] This net electron withdrawal is the primary driver behind the altered reactivity of fluorinated pyridines.

Figure 1: Logical diagram illustrating the competing electronic effects of fluorine on the pyridine ring.

Activating the Unreactive: Nucleophilic Aromatic Substitution (SNAr)

The most significant consequence of fluorinating a pyridine ring is its profound activation toward Nucleophilic Aromatic Substitution (SNAr). The severe electron deficiency created by both the ring nitrogen and the fluorine atom makes the ring carbons highly electrophilic and susceptible to attack by nucleophiles.

Mechanism and Regioselectivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4]

-

Nucleophilic Attack: A nucleophile attacks an electron-deficient carbon atom bearing a leaving group (in this case, fluorine), forming a tetrahedral intermediate and breaking the ring's aromaticity.

-

Stabilization: The negative charge of the intermediate is delocalized across the ring and, critically, onto the electronegative ring nitrogen, which provides substantial stabilization.[5] This stabilization is most effective when the attack occurs at the C-2 or C-4 positions (ortho or para to the nitrogen).

-

Elimination: Aromatization is restored by the expulsion of the leaving group, typically fluoride.

Figure 2: Generalized workflow for the SNAr reaction on 2-fluoropyridine.

Fluorine as an Exceptional Leaving Group

Contrary to expectations based on C-F bond strength, fluorine is an excellent leaving group in SNAr reactions. This is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-leaving group bond.[4] The high electronegativity of fluorine activates the ring for this initial attack so effectively that it dramatically accelerates the overall reaction rate. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is 320 times faster than that of 2-chloropyridine.[6]

Experimental Protocol: SNAr of 2,3,5,6-Tetrafluoropyridine with Phenol

This protocol demonstrates a typical SNAr reaction, where the highly activated tetrafluoropyridine ring is functionalized with a phenoxide nucleophile.

Objective: To synthesize 4-phenoxy-2,3,5,6-tetrafluoropyridine.

Materials:

-

Pentafluoropyridine

-

Phenol

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add phenol (1.0 eq) and anhydrous DMF.

-

Base Addition: Add finely ground potassium carbonate (1.5 eq) to the solution. Stir the suspension at room temperature for 20 minutes to generate the phenoxide nucleophile.

-

Substrate Addition: Add pentafluoropyridine (1.2 eq) dropwise to the stirring suspension. Causality Note: The pyridine is added second to ensure the nucleophile is pre-formed, minimizing side reactions.

-

Reaction Monitoring: Heat the reaction mixture to 60°C and monitor its progress by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed (typically 4-6 hours).

-

Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing diethyl ether and water.

-

Extraction: Separate the layers. Wash the organic layer sequentially with water, 1M NaOH (to remove excess phenol), water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-phenoxy-2,3,5,6-tetrafluoropyridine. Trustworthiness Note: Characterization by ¹H, ¹⁹F, and ¹³C NMR and mass spectrometry is required to confirm structure and purity.

Taming the Untamable: Electrophilic Aromatic Substitution (SEAr)

Direct electrophilic aromatic substitution on a fluoropyridine ring is exceptionally challenging. The pyridine ring is already strongly deactivated towards electrophiles (termed a "π-deficient" system), and the addition of fluorine exacerbates this deactivation to an extreme degree.[7] Direct nitration or halogenation often requires harsh, forcing conditions and results in low yields.[8]

The N-Oxide Strategy: A Necessary Activation

A field-proven strategy to overcome this inertness is the temporary activation of the ring by forming a pyridine N-oxide.[1][7]

-

Oxidation: The pyridine nitrogen is oxidized (e.g., with m-CPBA or H₂O₂), forming the pyridine N-oxide.

-

Reversal of Polarity: The N-oxide functionality is a strong π-donor, pushing electron density back into the ring, particularly at the C-2 and C-4 positions. This effect is powerful enough to overcome the deactivating effects of the ring nitrogen and fluorine, rendering the ring susceptible to electrophilic attack.

-

Electrophilic Attack: The electrophilic substitution (e.g., nitration) proceeds, directing primarily to the 4-position.

-

Deoxygenation: The N-oxide is subsequently removed (e.g., with PCl₃ or zinc dust) to restore the pyridine ring.[1]

Figure 3: A validated workflow for achieving electrophilic substitution on a fluoropyridine ring.

Quantifying the Inductive Effect: Impact on Basicity (pKa)

The basicity of pyridine stems from the lone pair of electrons on the nitrogen atom. The powerful -I effect of fluorine withdraws electron density from the ring, including from the nitrogen atom. This reduces the availability of the lone pair to accept a proton, resulting in a significant decrease in basicity (a lower pKa value).[9][10] This modulation of pKa is a critical tool in drug design for optimizing solubility, receptor binding, and pharmacokinetic properties.[9]

| Compound | pKa (of conjugate acid) | Change vs. Pyridine |